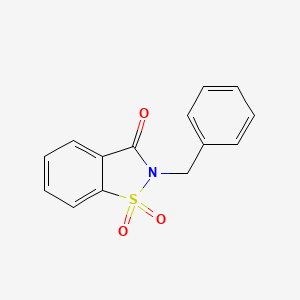
4-(1H-imidazol-1-yl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(1H-imidazol-1-yl)benzonitrile has been achieved through multicomponent, one-pot reactions using different starting materials such as arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid. The synthesis methods have been reported to yield the desired compound in good to excellent yields, and the structures have been confirmed through spectroscopic studies .
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various techniques including X-ray crystallography, IR, NMR, and UV-vis spectroscopy. The solid-state structure has been determined by single-crystal X-ray diffraction, and quantum chemical calculations employing density functional theory (DFT/B3LYP) method have been performed to characterize the molecular and spectroscopic features of the compound .
Chemical Reactions Analysis
The compound has been involved in chemical reactions leading to the formation of 1,2,4,5-tetrasubstituted imidazoles. The reactions have been reported to be efficient and catalyst-free, resulting in the formation of the desired products in good to excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored in the context of its biological activity as a farnesyltransferase inhibitor. The compound has been found to exhibit potent cellular activity and outstanding pharmacokinetic profiles, making it a promising candidate for further development as a potential therapeutic agent .
"Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors." "Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations" "Catalyst-free synthesis of 1,2,4,5-tetrasubstituted imidazoles from arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid"
Aplicaciones Científicas De Investigación
Coordination Polymer Synthesis
4-(1H-imidazol-1-yl)benzonitrile derivatives have been utilized in synthesizing novel coordination polymers. For instance, Agarwal and Bharadwaj (2015) synthesized a three-dimensional Co(II) coordination polymer using a similar ligand, showcasing its potential in constructing complex molecular architectures with potential applications in materials science (Agarwal & Bharadwaj, 2015).
Photoluminescence and Magnetic Studies
In the field of photoluminescence and magnetism, Aijaz, Sañudo, and Bharadwaj (2011) synthesized coordination polymers with bifurcating ligands, including derivatives of this compound. These polymers exhibited intriguing structural, photoluminescent, and magnetic properties (Aijaz, Sañudo, & Bharadwaj, 2011).
Corrosion Inhibition
Costa et al. (2021) explored the application of this compound derivatives as corrosion inhibitors for carbon steel in acidic mediums. Their study highlighted the significance of molecular properties such as global hardness and solvation energy in determining the effectiveness of these inhibitors (Costa et al., 2021).
Luminescent Properties
Tang, Wang, and Ng (2018) investigated the luminescent properties of salts derived from this compound, revealing insights into the potential application of these compounds in optical materials and technologies (Tang, Wang, & Ng, 2018).
Gas Adsorption and Selectivity
Chen et al. (2014) utilized this compound derivatives in constructing metal-organic frameworks (MOFs) with significant gas adsorption capabilities. Their research highlighted the potential of these MOFs in selective gas sorption applications, such as carbon dioxide capture (Chen et al., 2014).
Mecanismo De Acción
Target of Action
It is known that the benzimidazole nucleus, which is structurally similar to 4-(1h-imidazol-1-yl)benzonitrile, is an important pharmacophore in drug discovery . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
Compounds containing the benzimidazole nucleus are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels.
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar to this compound, are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
The compound’s molecular weight (169183), density (11±01 g/cm3), and boiling point (3581±250 °C at 760 mmHg) suggest that it may have certain pharmacokinetic properties .
Result of Action
Benzimidazole derivatives, which are structurally similar to this compound, are known to have a multitude of interesting pharmacological activities .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Propiedades
IUPAC Name |
4-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFGZFJGMRRTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180020 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25372-03-6 | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, p-imidazol-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(1H-imidazol-1-yl)benzonitrile contribute to its effectiveness as a TADF emitter?
A1: this compound functions as the acceptor moiety in a series of newly synthesized TADF emitters []. The imidazole ring and the benzonitrile group create a strong electron-accepting character within the molecule. This property is crucial for facilitating efficient TADF, a process where thermally activated reverse intersystem crossing from the triplet to the singlet excited state allows for enhanced light emission.
Q2: How does the choice of donor moiety coupled with this compound affect the electrochemiluminescence performance?
A2: The research demonstrates that varying the donor moiety attached to this compound directly influences the electrochemiluminescence efficiency []. Surprisingly, the efficiency is primarily determined by the electrochemical reversibility of the redox processes rather than the photophysical properties like photoluminescence quantum yield or excited state lifetime. This finding highlights the importance of electrochemical properties in designing efficient TADF emitters for electrochemiluminescence applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)





![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)




